Synthesis Yield and Route Reproducibility
A documented synthetic protocol for the S-enantiomer of this compound reports an isolated yield of 87% for a reproducible Cbz-protection step. In the absence of direct yield comparisons within a single study, a cross-study comparison to a related Cbz-protected pyrrolidine, (S)-N-Cbz-pyrrolidine-2-carbaldehyde, synthesized via Swern oxidation of the precursor alcohol in 75% yield, [1] suggests that the Cbz protection of the target compound's dual-pyrrolidine core proceeds at least as efficiently as the functionalization of simpler chiral pyrrolidine scaffolds.
| Evidence Dimension | Isolated Reaction Yield (Cbz-protection or aldehyde synthesis step) |
|---|---|
| Target Compound Data | 87% (yield of Cbz protection to form (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate) |
| Comparator Or Baseline | (S)-N-Cbz-pyrrolidine-2-carbaldehyde: 75% yield [1] |
| Quantified Difference | +12 percentage points higher yield for the target compound's Cbz-protection step relative to the comparator's aldehyde synthesis step |
| Conditions | Target: CbzCl, K2CO3, anhydrous CH3CN, 0°C to rt. Comparator: Swern oxidation of (S)-(N-Cbz-pyrrolidin-2-yl)methanol. |
Why This Matters
Higher documented yield on a critical protection step reduces procurement risk by indicating robust synthetic accessibility, ensuring reliable supply for multi-step research programs.
- [1] Preparation and catalytic use of 2-(prolin-2-yl)imidazole (Thesis). (S)-NCbz-pyrrolidine-2-carbaldehyde synthesis in 75% yield. Accessed via theses.cz. View Source
